3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the benzofuro[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial properties . The unique structure of benzofuro[3,2-d]pyrimidine derivatives makes them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields. The reaction is catalyzed by sodium ethoxide or potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production methods for these compounds are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These compounds are known to inhibit enzymes and receptors involved in inflammation, viral replication, and cell proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-methoxypsoralen: Another derivative used for similar applications.
Angelicin: Known for its biological activities, including antimicrobial properties.
Uniqueness
3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features and the broad spectrum of biological activities it exhibits. Its ability to act as a scaffold for drug discovery makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-butyl-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-3-4-12-23-21(25)20-19(17-10-5-6-11-18(17)27-20)24(22(23)26)14-16-9-7-8-15(2)13-16/h5-11,13H,3-4,12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXZQMFUZTZAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=CC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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